(R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527258
InChI: InChI=1S/C13H19FN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17)/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)F
Molecular Formula: C13H19FN4O2
Molecular Weight: 282.31 g/mol

(R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13527258

Molecular Formula: C13H19FN4O2

Molecular Weight: 282.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H19FN4O2
Molecular Weight 282.31 g/mol
IUPAC Name tert-butyl (3R)-3-[(5-fluoropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H19FN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17)/t10-/m1/s1
Standard InChI Key WWORVPHFHDKDJV-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=C(C=N2)F
SMILES CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)F

Introduction

Structural and Molecular Characteristics

The compound features a pyrrolidine ring substituted at the 3-position with a 5-fluoropyrimidin-2-ylamino group and at the 1-position with a tert-butyl ester. Its molecular formula is C<sub>13</sub>H<sub>18</sub>FN<sub>4</sub>O<sub>2</sub>, with a molecular weight of 299.32 g/mol. The stereochemistry at the 3-position is specified as R-configuration, which is critical for its potential biological activity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>13</sub>H<sub>18</sub>FN<sub>4</sub>O<sub>2</sub>
Molecular Weight299.32 g/mol
Chiral Centers1 (3-position)
Fluorine Substituent5-Fluoro-pyrimidine
Functional GroupsTert-butyl ester, secondary amine

The tert-butyl ester enhances solubility in organic solvents, while the fluorine atom improves metabolic stability and binding affinity to biological targets .

Synthetic Routes and Methodologies

Although no direct synthesis of this compound is documented, analogous pathways for pyrrolidine derivatives provide a framework for its preparation. For example, the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine involves Grignard reactions, acid-catalyzed dehydration, and chiral reduction . Adapting these steps:

  • Formation of Pyrrolidine Intermediate:
    Pyrrolidone reacts with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidone carboxylate .

  • Introduction of Fluoropyrimidine:
    A nucleophilic substitution or coupling reaction introduces the 5-fluoro-pyrimidin-2-ylamino group. This step may require palladium catalysis or Mitsunobu conditions to achieve stereochemical control .

  • Chiral Resolution:
    Chiral acids (e.g., D-mandelic acid) and borane complexes enable enantioselective reduction to obtain the R-configuration .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Carbamate FormationDi-tert-butyl carbonate, base
2Amine Coupling5-Fluoro-2-aminopyrimidine, Pd catalyst
3Chiral ReductionD-Mandelic acid, ammonia borane

Physicochemical Properties

While experimental data for the amino variant is scarce, the sulfanyl analog (PubChem CID: 71302744) offers comparative insights :

  • Solubility: Moderately soluble in dichloromethane and dimethyl sulfoxide.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the tert-butyl ester.

  • Spectroscopic Data:

    • IR: C=O stretch at ~1700 cm<sup>-1</sup> (ester), N-H stretch at ~3300 cm<sup>-1</sup>.

    • <sup>1</sup>H NMR: Pyrrolidine protons (δ 1.4–3.8 ppm), tert-butyl (δ 1.2 ppm), pyrimidine (δ 8.1 ppm) .

TargetPotential MechanismStructural Basis
Tyrosine KinasesATP-binding site competitionPyrimidine mimics adenine
Viral PolymerasesChain terminationFluorine enhances electronegativity

Applications in Drug Development

As a chiral building block, this compound could serve:

  • Protease Inhibitors: The pyrrolidine scaffold is prevalent in HIV-1 protease inhibitors (e.g., Atazanavir) .

  • Anticancer Agents: Fluoropyrimidines like 5-fluorouracil are frontline chemotherapeutics; this compound may enhance tumor selectivity .

Analytical Characterization

Robust analytical methods are essential for quality control:

  • HPLC: C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm.

  • MS (ESI+): Expected m/z 299.32 [M+H]<sup>+</sup> .

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